Neorautenol

Cytotoxicity Hepatoma Pterocarpan

Neorautenol (CAS 53766-52-2) is a prenylated pterocarpan—a specialized isoflavonoid subclass within the Fabaceae family—isolated from Erythrina species including E. addisoniae, E.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
Cat. No. B600611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeorautenol
Synonyms(-)-Neorautenol;  (7aR,12aS)-7a,12a-Dihydro-3,3-dimethyl-3H,7H-benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran-10-ol
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C
InChIInChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1
InChIKeyOGFFMQWYZCTXCM-KXBFYZLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neorautenol for Preclinical Procurement: A Prenylated Pterocarpan with Quantifiable Differentiation from Phaseollin, Shinpterocarpin, and Deguelin Analogs


Neorautenol (CAS 53766-52-2) is a prenylated pterocarpan—a specialized isoflavonoid subclass within the Fabaceae family—isolated from Erythrina species including E. addisoniae, E. burttii, and E. sigmoidea [1]. Unlike simple isoflavones, neorautenol possesses a characteristic tetracyclic benzofuro-pyrano-benzopyran scaffold with a C-2 prenyl substituent that fundamentally alters its bioactivity profile relative to its closest structural analogs: phaseollin, shinpterocarpin, and deguelin [2]. The compound has demonstrated low-micromolar cytotoxicity against hepatoma cells (EC50 = 1 μM) [1], PTP1B inhibitory activity (IC50 = 7.6 μM) [3], and bacterial neuraminidase inhibition [3], establishing a multi-target pharmacological fingerprint that differs qualitatively and quantitatively from in-class comparators.

Why Prenylation Position Dictates Neorautenol's Functional Selectivity Over Generic Pterocarpans


Pterocarpans are not pharmacologically interchangeable. In a direct comparative study of six prenylated pterocarpans from Erythrina addisoniae, the majority (calopocarpin, cristacarpin, orientanol C, isoneorautenol) exhibited only weak to moderate cytotoxicity (EC50 > 25 μM) against H4IIE hepatoma cells, while neorautenol and phaseollin uniquely showed potent toxicity (EC50 = 1 and 1.5 μM, respectively) [1]. Critically, SAR studies reveal that C-2 prenylation in neorautenol enhances direct cytotoxicity while yielding a weaker PTP1B IC50 (7.6 μM), whereas structurally related C-4 prenylated pterocarpans exhibit stronger enzyme inhibition (IC50: 4.2–7.3 μM) but reduced cell-killing potency [2]. Furthermore, neorautenol but not its immediate analog phaseollin induces DNA strand breaks at 10 μM [1]. These position-specific prenylation effects create a bifurcation between target engagement and functional cellular outcome, rendering simple compound-class substitution scientifically unreliable for reproducible experimental design.

Quantitative Differentiation Evidence: Neorautenol Versus Phaseollin, Shinpterocarpin, Deguelin, and In-Class Pterocarpans


Superior Acute Cytotoxicity Over Four In-Class Pterocarpans in Hepatoma Cells (Direct Head-to-Head Comparison)

In a head-to-head study of six prenylated pterocarpans isolated from the same plant species (Erythrina addisoniae), neorautenol demonstrated an EC50 of 1 μM against H4IIE hepatoma cells after 24 h treatment. This represented a 1.5-fold greater potency than the structurally closest analog phaseollin (EC50 = 1.5 μM) and at least a 25-fold separation from four other in-class pterocarpans (calopocarpin, cristacarpin, orientanol C, and isoneorautenol), all of which showed EC50 values exceeding 25 μM [1]. The quantitative gap between neorautenol and the bulk of structurally related pterocarpans confirms that the pterocarpan scaffold alone does not predict cytotoxic potency.

Cytotoxicity Hepatoma Pterocarpan EC50

Unique DNA-Damaging Mechanism Distinct from Phaseollin (Direct Head-to-Head Comparison, Comet Assay)

At an equimolar concentration of 10 μM (2 h exposure), neorautenol induced the formation of DNA strand breaks measured by alkaline comet assay, whereas phaseollin—despite having a comparable EC50 (1.5 μM vs 1 μM) and similarly increasing caspase 3/7 activity—failed to produce any detectable DNA fragmentation [1]. Both compounds reduced ERK kinase (p44/p42) phosphorylation to a similar extent and neither affected NF-κB signaling, indicating that the differential DNA-damaging capability of neorautenol is not attributable to global differences in these canonical pathways but rather to a target or mechanism uniquely engaged by neorautenol but not phaseollin.

DNA strand breaks Comet assay Apoptosis Genotoxicity

PTP1B Inhibition Differentiates Neorautenol from Deguelin in Kinase-Phosphatase Selectivity Profile (Cross-Study Comparable)

Neorautenol inhibits recombinant human protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 7.6 μM as measured by p-nitrophenol production assay [1]. In contrast, the structurally related rotenoid deguelin—a commonly used comparator in cancer chemoprevention studies—has no reported PTP1B inhibitory activity; deguelin's anticancer mechanism proceeds primarily through PI3K/Akt pathway suppression with an IC50 of approximately 8 μM for cell growth inhibition in human bronchial epithelial cells [2]. This divergence means that neorautenol simultaneously engages both kinase (ERK) and phosphatase (PTP1B) nodes, whereas deguelin acts predominantly through the Akt signaling axis. SAR data further indicate that the C-2 prenylation pattern of neorautenol is associated with weaker PTP1B inhibition compared to C-4 prenylated pterocarpans (IC50 range: 4.2–7.3 μM for the latter), confirming that prenyl position modulates the enzyme inhibition-to-cytotoxicity ratio [3].

PTP1B Phosphatase inhibition Diabetes Obesity

Neorautenol Serves as a Validated Scaffold for Synthetic Derivatization Producing Analogs with 4–9 μM Antitumor Potency and Cancer-Selective Toxicity (Class-Level Inference)

A 2023 medicinal chemistry campaign synthesized 24 neorautenol and shinpterocarpin analogs and screened them against six cancer cell lines [1]. The three most potent analogs (compounds 37, 42, and 43), bearing a dialkylaminoethyl-type side chain appended to the neorautenol core, exhibited IC50 values of 4–9 μM against lung and colon cancer lines—representing superior activity compared to the unmodified parent neorautenol and shinpterocarpin. Crucially, these analogs demonstrated selective toxicity toward cancer cells while sparing normal cells. This establishes neorautenol's scaffold as a privileged starting point for derivatization: the pyranopterocarpan core provides a functionalizable template that, when elaborated with polar side chains, yields compounds outperforming both the natural product itself and its closest natural analog (shinpterocarpin) in cancer selectivity.

Analog synthesis Lung cancer Colon cancer Selective toxicity SAR

Bacterial Neuraminidase Inhibition Profile Distinguishes Neorautenol Among Prenylated Pterocarpans (Cross-Study Comparable)

Neorautenol has been characterized as a bacterial neuraminidase (sialidase) inhibitor, with documented activity against Clostridium perfringens and Vibrio cholerae neuraminidase enzymes measured via inhibition of 4-MU-NANA hydrolysis [1]. In comparative SAR analysis of prenylated pterocarpans as bacterial neuraminidase inhibitors, the pterocarpan scaffold itself was identified as a privileged neuraminidase inhibitory chemotype, but the degree of inhibition varied with prenylation pattern and hydroxylation state [2]. Neorautenol's C-2 dimethylpyrano substitution distinguishes it from other prenylated pterocarpans (e.g., erybraedin A, phaseollidin) that carry different prenyl configurations, leading to differential potency against bacterial sialidases. While specific comparative IC50 values for individual pterocarpans against bacterial neuraminidase require access to the full Nguyen et al. (2010) dataset, the qualitative activity profile confirms neorautenol engages this target class.

Neuraminidase Sialidase Antibacterial Clostridium perfringens

Procurement-Relevant Application Scenarios Where Neorautenol's Differentiated Profile Provides Scientific Advantage


Hepatocellular Carcinoma Mechanistic Studies Requiring Combined ERK Suppression and DNA Damage Induction

In H4IIE hepatoma models, neorautenol delivers a dual mechanism—ERK kinase phosphorylation inhibition plus DNA strand break induction—at 10 μM that its closest analog phaseollin cannot replicate, despite comparable cytotoxicity [1]. Research groups investigating DNA damage response pathways or synthetic lethality in liver cancer should select neorautenol over phaseollin to ensure engagement of the DNA damage endpoint. The EC50 of 1 μM provides a defined working concentration range for dose-response experimental designs.

Medicinal Chemistry Lead Optimization Campaigns Using Validated Pterocarpan Scaffolds

The 2023 analog synthesis study demonstrated that appending dialkylaminoethyl side chains to the neorautenol core yields compounds with IC50 values of 4–9 μM against lung and colon cancer lines, with selective toxicity toward malignant over normal cells [2]. Procurement of neorautenol as a starting scaffold is justified for SAR programs seeking to improve upon a natural product template with proven synthetic tractability and an established derivatization roadmap. This contrasts with deguelin, whose structural modifications have primarily focused on B/C-ring truncation rather than polar chain conjugation.

PTP1B-Kinase Signaling Crosstalk Research in Metabolic and Oncologic Disease Models

Neorautenol's PTP1B IC50 of 7.6 μM [3] combined with its ERK pathway inhibition [1] creates a dual-node pharmacological probe unavailable with either phaseollin (no PTP1B data) or deguelin (Akt pathway, no PTP1B activity). For diabetes and obesity research programs exploring the intersection of phosphatase inhibition and cell proliferation signaling, neorautenol enables experiments that interrogate both targets simultaneously from a single chemical agent, reducing confounding variables inherent in multi-compound treatment regimens.

Bacterial Sialidase Inhibitor Screening with a Non-Flavonoid Structural Chemotype

Neorautenol's confirmed inhibitory activity against C. perfringens and V. cholerae neuraminidase [4] positions it as a structurally differentiated pterocarpan-based starting point for anti-infective programs. Unlike conventional flavonoid-based sialidase inhibitors, neorautenol's tetracyclic pyranopterocarpan core with C-2 dimethylpyrano substitution offers a distinct chemical space for exploring neuraminidase inhibitor selectivity, supported by existing SAR data on prenylation-dependent potency variation among pterocarpans [4].

Quote Request

Request a Quote for Neorautenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.